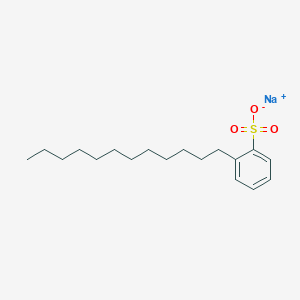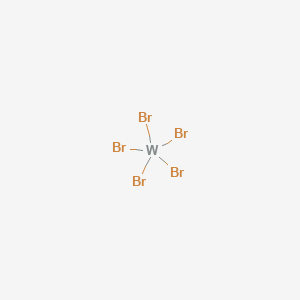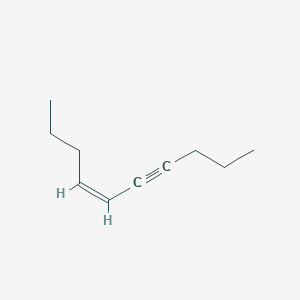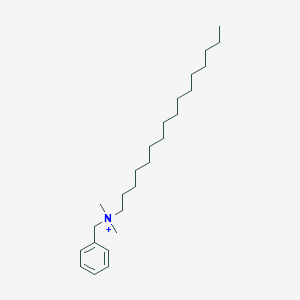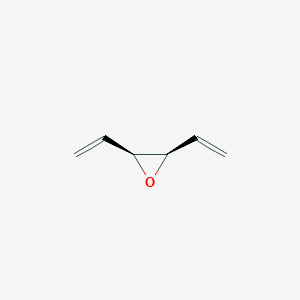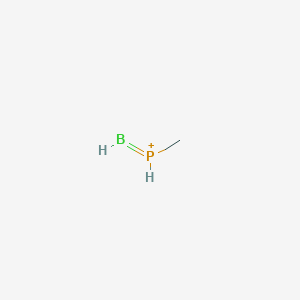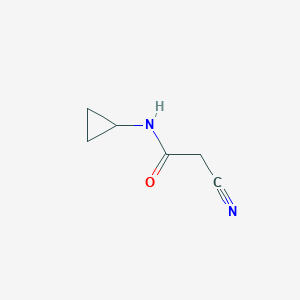
3-(2-ヒドロキシエチル)フェノール
概要
説明
3-Hydroxyphenethyl alcohol is a compound of interest in various scientific and industrial fields due to its potential applications and chemical properties. While specific studies on this compound are scarce, research on similar compounds and related chemical synthesis methods offers valuable insights.
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxyphenethyl alcohol can be approached through various methods. For instance, the synthesis of higher alcohols using modified catalysts has been reviewed, highlighting the role of catalysts based on Cu/ZnO/Al2O3 in affecting selectivity and reaction conditions (Slaa, Ommen, & Ross, 1992).
Molecular Structure Analysis
Understanding the molecular structure of compounds like 3-Hydroxyphenethyl alcohol is crucial for their synthesis and application. While direct studies on its structure were not found, methodologies such as density functional theory (DFT) calculations have been applied to analyze the molecular structure and reactivity of related compounds (Zaman & Smith, 2012).
科学的研究の応用
抗酸化活性
3-(2-ヒドロキシエチル)フェノールを含むフェノール化合物は、強力な抗酸化作用で知られています . これらは体内の有害なフリーラジカルを中和し、酸化ストレスと心臓病や癌などの関連する病気の予防に役立ちます。
抗菌特性
この化合物は抗菌特性を示し、さまざまな細菌および真菌感染症の闘いにおいて有用です . 新しい抗菌剤の開発に利用することも、素材に抗菌特性を持たせるために組み込むこともできます。
抗炎症作用
3-(2-ヒドロキシエチル)フェノールは抗炎症作用を示しています . これにより、炎症が重要な役割を果たす関節炎や喘息などの状態における、新しい抗炎症薬の開発のための潜在的な候補となります。
抗増殖効果
この化合物は抗増殖効果を示しています . つまり、細胞の増殖を阻害することができます。この特性は、癌細胞の増殖と拡散を阻止することが多くの場合の目標である癌治療の文脈で特に有用です。
工業的用途
その化学的特性により、3-(2-ヒドロキシエチル)フェノールはさまざまな工業的用途で使用できます。 たとえば、他の複雑な有機化合物の合成に使用できます .
研究ツール
フェノール化合物として、3-(2-ヒドロキシエチル)フェノールは生化学および分子生物学における研究ツールとして使用できます . たとえば、フェノール化合物のさまざまな生物学的プロセスへの影響を研究したり、フェノール化合物を検出するための新しい方法を開発したりするために使用できます。
作用機序
Target of Action
3-(2-Hydroxyethyl)phenol, also known as 3-Hydroxyphenethyl alcohol or 2-(3-Hydroxyphenyl)ethanol, has been found to interact with the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a crucial enzyme in the life cycle of coronaviruses, facilitating the cleavage of the viral polypeptide chain and helping the virus evade the host’s innate immune responses .
Mode of Action
The compound binds to PLpro, preventing essential molecular interactions with Interferon-stimulated gene 15 (ISG15), a protein that plays a key role in the immune response to viral infections . By inhibiting the deISGylation activity of PLpro, 3-(2-Hydroxyethyl)phenol can potentially disrupt the life cycle of the virus .
Biochemical Pathways
Phenolic compounds like 3-(2-Hydroxyethyl)phenol are primarily biosynthesized through the shikimic acid pathway in plants . The key enzyme in this pathway is phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism . The compound’s interaction with PLpro and ISG15 may affect various biochemical pathways related to viral replication and the host’s immune response .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Hydroxyethyl)phenol is currently limited. Its physicochemical properties such as a molecular weight of 13816, a density of 1082 g/mL at 25 °C, and a boiling point of 168-173 °C/4 mmHg suggest that it may have good bioavailability .
Result of Action
The inhibition of PLpro’s deISGylation activity by 3-(2-Hydroxyethyl)phenol can lead to the disruption of the viral life cycle, potentially reducing the replication of the virus . This could result in a decrease in viral load and an improvement in the host’s immune response .
Action Environment
The action of 3-(2-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It should be stored in a cool, dry place, away from oxidizing agents and acids . It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .
Safety and Hazards
特性
IUPAC Name |
3-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIPHZFLIDOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158438 | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13398-94-2 | |
| Record name | 3-Hydroxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13398-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Hydroxyphenethyl alcohol being found in Bulbophyllum odoratissimum?
A1: [] The discovery of 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside), a novel phenolic glycoside derived from 3-Hydroxyphenethyl alcohol, in Bulbophyllum odoratissimum is significant. This finding suggests that this orchid species, and potentially others within the genus, could be a source of unique bioactive compounds. Further research is needed to fully understand the potential medicinal properties of bulbophyllinoside and other related compounds found in Bulbophyllum odoratissimum. []
Q2: How does the structure of 3-Hydroxyphenethyl alcohol relate to its presence as a glycoside in plants?
A2: [, ] 3-Hydroxyphenethyl alcohol possesses a primary alcohol group which can readily form glycosidic bonds with sugar molecules. This results in the formation of various glycosides, such as 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside) found in Bulbophyllum odoratissimum [], 4′-O-[6′′-O-(4′′′-hydroxy-3′′′,5′′′-imethoxybenzoyl)-β-D-glucopyranosyl]-3′-hydroxyphenethyl alcohol isolated from Antidesma hainanensis []. These glycosylated forms often exhibit enhanced water solubility and stability compared to the parent compound, influencing their biological activity and potential applications.
Q3: Are there any other phenylpropanoid glycosides related to 3-Hydroxyphenethyl alcohol found in plants?
A3: [] Yes, besides 3-Hydroxyphenethyl alcohol 4-O-beta-D-glucopyranoside, Oplopanax horridus contains other phenylpropanoid glycosides like homovanillyl alcohol 4-O-beta-D-glucopyranoside, 3,5-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside, and 3-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside. These compounds showcase the diversity of phenylpropanoid glycosides present in plants and their potential as sources for novel bioactive compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

